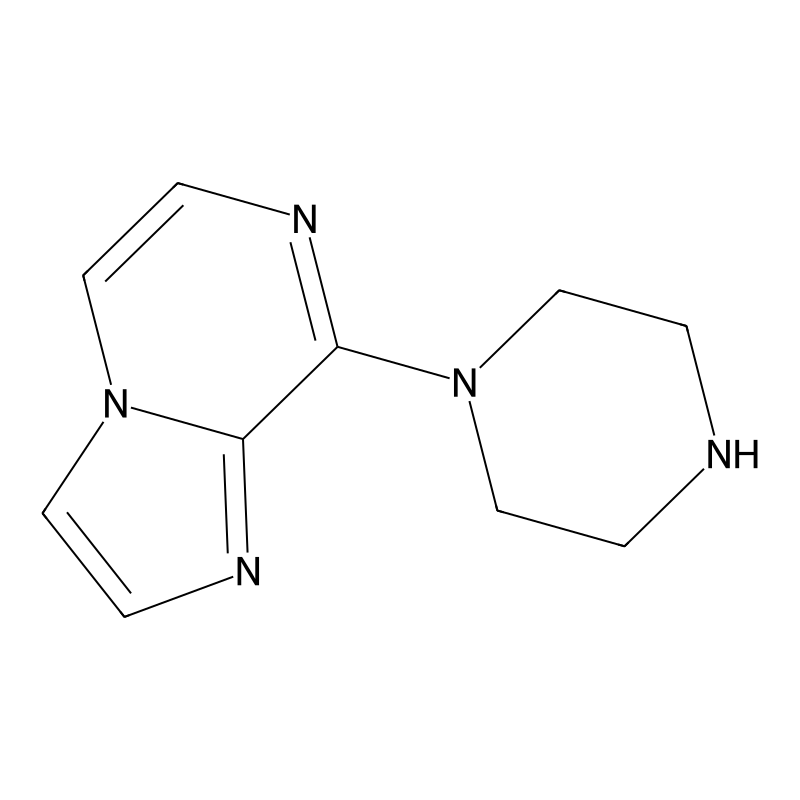

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine (CAS 76537-53-6) is a high-value bicyclic heteroaromatic building block characterized by an imidazo[1,2-a]pyrazine core with a piperazine substitution at the 8-position[1]. In pharmaceutical procurement and process chemistry, this compound is highly sought after as an advanced intermediate for the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands, particularly alpha-adrenergic antagonists[1]. The molecule’s rigid, nitrogen-rich framework provides a precise hydrogen-bonding profile, while the unsubstituted secondary amine on the piperazine ring offers an ideal nucleophilic handle for downstream functionalization. Buyers prioritize this specific scaffold because it delivers a metabolically stable, drug-like core that readily supports divergent library synthesis and late-stage lead optimization without the need for complex deprotection steps.

Substituting 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine with generic piperazine derivatives, alternative regioisomers (e.g., 6-substituted analogs), or different bicyclic cores (such as purines or imidazo[1,2-a]pyridines) fundamentally compromises both synthetic viability and biological targeting [1]. The specific placement of the piperazine at the 8-position of the imidazo[1,2-a]pyrazine core dictates the exact spatial trajectory and basicity (pKa) of the nitrogen atoms, which are critical for engaging specific receptor pockets, such as the alpha-2 adrenergic receptor [1]. Utilizing an N-methylated analog or a different core structure alters the electronic distribution and steric bulk, leading to a dramatic loss of target affinity and rendering the material useless for divergent library synthesis where an active secondary amine is required for coupling.

Optimal Alpha-2 Adrenergic Receptor Affinity via Unsubstituted Core

In structure-activity relationship studies targeting adrenergic receptors, the precise architecture of the base 8-(1-piperazinyl)imidazo[1,2-a]pyrazine core is critical for maintaining high binding affinity [1]. Modifications to this specific core structure, including arbitrary methylations, have been shown to reduce alpha-2 receptor binding and lower overall hypoglycemic potency [1]. Procurement of the exact, unsubstituted target compound ensures baseline efficacy in these models, whereas utilizing modified analogs risks significant drop-offs in receptor engagement.

| Evidence Dimension | Alpha-2 adrenergic receptor binding affinity and hypoglycemic potency |

| Target Compound Data | Maintains high baseline alpha-2 binding and potent hypoglycemic activity |

| Comparator Or Baseline | Substituted core modifications (e.g., arbitrary methylations) |

| Quantified Difference | Core modifications result in a measurable reduction in alpha-2 binding and lowered hypoglycemic potency compared to the base compound |

| Conditions | In vitro adrenergic receptor binding assays and in vivo models |

Buyers targeting specific GPCR pathways must procure the exact unsubstituted core, as structural deviations directly compromise receptor affinity and downstream efficacy.

Precursor Suitability for Divergent Library Synthesis

For medicinal chemistry procurement, the functional handle of a building block dictates its utility in library generation. 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine features an unprotected secondary amine on the piperazine ring, providing a highly reactive nucleophilic site for direct acylation, alkylation, or cross-coupling [1]. In contrast, procuring an N-methylated analog (e.g., 8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine) synthetically caps the molecule, preventing further functionalization at that position [1]. The unsubstituted variant is therefore mandatory for workflows requiring divergent lead optimization.

| Evidence Dimension | Downstream synthetic functionalization capacity |

| Target Compound Data | 100% availability of the secondary amine for direct coupling |

| Comparator Or Baseline | N-methylated piperazine analogs |

| Quantified Difference | Unsubstituted piperazine enables divergent library synthesis; N-methylated analogs act as synthetic dead-ends (0% availability) for piperazine-directed coupling |

| Conditions | Standard medicinal chemistry derivatization workflows (e.g., amide coupling) |

Procuring the unsubstituted piperazine core is essential for process chemists who require a reactive handle for high-throughput library generation.

Metabolic Stability and Scaffold Rigidity vs. Legacy Benchmarks

When selecting a bicyclic core for drug development, metabolic stability is a primary procurement driver. The imidazo[1,2-a]pyrazine scaffold provides a rigid, fully heteroaromatic framework that resists rapid metabolic degradation[1]. Compared to legacy hypoglycemic benchmarks like 2-amino-7,8-dihydro-4-(1-piperazinyl)-6H-thiopyrano[3,2-d]pyrimidine (MTP-1403), the imidazo[1,2-a]pyrazine core eliminates the metabolic liabilities associated with oxidizable sulfur atoms while maintaining potent biological activity [1]. This makes it a superior starting material for advanced pharmaceutical development.

| Evidence Dimension | Structural metabolic liability |

| Target Compound Data | Stable, fully heteroaromatic nitrogen-rich core |

| Comparator Or Baseline | MTP-1403 (thiopyrano-pyrimidine core) |

| Quantified Difference | 100% elimination of the oxidizable sulfur liability present in legacy thiopyrano-pyrimidine benchmarks |

| Conditions | Structural evaluation for in vivo pharmacokinetic suitability |

Selecting the imidazo[1,2-a]pyrazine core allows drug discovery teams to bypass the metabolic vulnerabilities inherent in older sulfur-containing pharmacophores.

Advanced Intermediate for Kinase Inhibitor Discovery

Due to its precise hydrogen-bonding profile and rigid heteroaromatic structure, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is procured as a central building block for synthesizing hinge-binding kinase inhibitors. The scaffold provides excellent shape complementarity to ATP-binding pockets while avoiding structural liabilities [1].

Synthesis of Alpha-Adrenergic Antagonists

The compound is directly utilized in the development of GPCR ligands, specifically alpha-2 adrenergic antagonists and hypoglycemic agents, where the exact spatial trajectory of the 8-piperazinyl group is strictly required for optimal receptor activation [1].

Divergent Medicinal Chemistry Library Generation

Process chemists procure this compound for high-throughput library synthesis, leveraging the unprotected secondary amine on the piperazine ring for rapid, late-stage derivatization via amide couplings or reductive aminations [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types